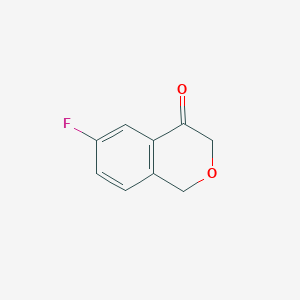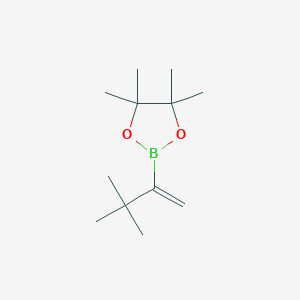
2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Crystallography
- 2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its molecular structure and crystallography. Investigations into its molecular conformation and bond lengths, such as in (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')-diboron, provide insights into its stability and structural properties (Clegg et al., 1996).
Catalysis and Synthesis
- This compound plays a significant role in catalysis, particularly in regio- and stereoselective synthesis methods. For instance, it has been used in the palladium-catalyzed silaboration of allenes, a process significant for creating various organic compounds with high selectivity and efficiency (Chang et al., 2005).
Materials Science and Nanoparticles
- In materials science, particularly in the development of nanoparticles, this compound has been utilized. Enhanced brightness emission-tuned nanoparticles have been created using derivatives of this compound, demonstrating its potential in advanced material fabrication (Fischer et al., 2013).
Medicinal Chemistry and Drug Design
- In medicinal chemistry, derivatives of this compound have been investigated for their potential in drug design. For example, the synthesis of compounds like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reveals its utility in creating bifunctional building blocks for combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).
Chemical Reactions and Organic Synthesis
- This compound is essential in various chemical reactions and organic synthesis processes. For instance, its role as an allylating reagent for preparing homoallylic alcohols and amines is significant in the synthesis of complex organic molecules (Ramachandran & Gagare, 2010).
Crystallography and Computational Chemistry
- Studies involving crystallography and computational chemistry have utilized this compound to analyze molecular structures and predict chemical properties. Such research is crucial in understanding molecular behavior and designing new materials and drugs (Wu et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be involved in the synthesis of α-iodo ketones , suggesting that it may interact with enzymes or substrates involved in this process.
Mode of Action
It is used in the synthesis of α-Iodo Ketones , indicating that it may participate in the reaction as a reagent or catalyst
Biochemical Pathways
The compound is involved in the synthesis of α-Iodo Ketones , which are intermediates in various biochemical pathways.
Result of Action
As it is used in the synthesis of α-Iodo Ketones , it may contribute to the production of these compounds, which can have various effects depending on the specific biochemical pathways they are involved in.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the synthesis of α-Iodo Ketones, the reaction is performed under specific conditions, such as a constant temperature of 25 °C, and is facilitated by irradiation with blue light (455 nm) . These conditions may affect the compound’s reactivity and the overall yield of the reaction.
Propriétés
IUPAC Name |
2-(3,3-dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-9(10(2,3)4)13-14-11(5,6)12(7,8)15-13/h1H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONKRSAWXKBHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261638-97-5 |
Source


|
| Record name | 2-(3,3-dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

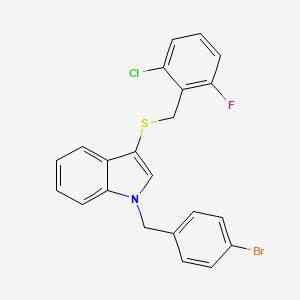
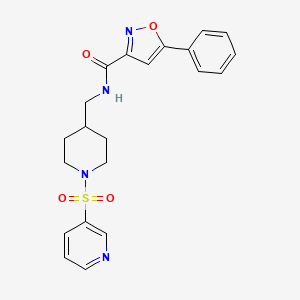
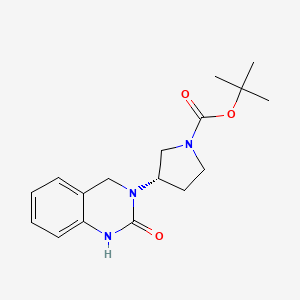

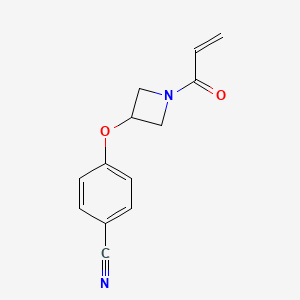
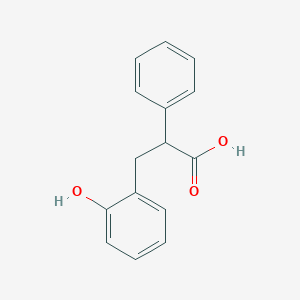

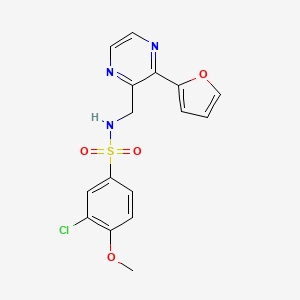
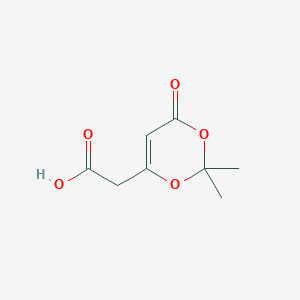
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2453392.png)


![N-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2453396.png)
